molecular formula C19H15FN6O2S B2669830 N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-32-7

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2669830
CAS No.: 863500-32-7
M. Wt: 410.43
InChI Key: QQWLGDRWKWUGLB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,5-d]pyrimidine family, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 4-Methoxyphenyl substituent: Positioned at the 3rd position of the triazole ring, likely influencing electronic properties and solubility.
  • Thioether bridge: A sulfur atom links the pyrimidine ring to the acetamide moiety, which may improve metabolic stability compared to oxygen-based ethers.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWLGDRWKWUGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The 4-fluoroanilino group is introduced via nucleophilic substitution reactions.
  • Thioacetylation : The thioacetamide linkage is formed through amidation reactions with thioacetic acid derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)9.1Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.5Inhibition of cell proliferation and G2/M phase arrest

The compound was shown to increase the levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, indicating a pro-apoptotic effect that leads to cell death in cancerous cells .

Antibacterial Activity

This compound has also displayed notable antibacterial properties. Studies have assessed its efficacy against various pathogenic bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

Additionally, this compound has shown promise in reducing inflammation. In vivo models demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound. This suggests its potential application in managing inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It may interact with cellular receptors that mediate apoptosis and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it induces G2/M phase arrest in cancer cells, preventing their division and proliferation .

Case Studies

Several case studies have been published highlighting the efficacy of this compound in various experimental settings:

  • Study on MCF-7 Cells : A recent study reported that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
  • In Vivo Mouse Model : Another study utilized a xenograft model where mice treated with the compound showed a marked reduction in tumor size without significant toxicity to normal tissues .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial activities against various pathogens:

  • Antibacterial Activity : Studies have shown that derivatives of triazolo-pyrimidine can effectively inhibit Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA. For instance, compounds similar to N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have demonstrated MIC values significantly lower than commonly used antibiotics .

Anticancer Effects

The compound has also been investigated for its potential anticancer properties:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation .
  • Case Studies : In vitro studies have shown that similar triazole derivatives can effectively reduce cell viability in various cancer cell lines .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound may exhibit:

  • Anti-inflammatory Properties : Research suggests that triazole derivatives can modulate inflammatory pathways .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective activities against neurodegenerative diseases .

Antimicrobial Efficacy

A study conducted by Yang et al. evaluated a series of triazole derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Compounds with similar structural features to this compound showed promising results with MIC values ranging from 0.5 to 1 μg/mL .

Anticancer Activity

In another study focused on cancer cell lines, compounds derived from the triazole-pyrimidine scaffold demonstrated potent cytotoxic effects against breast and lung cancer cells. The study highlighted the ability of these compounds to induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,5-d]pyrimidine Cores

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name / ID Substituents Melting Point (°C) Yield (%) Notable Features Source
Target Compound 4-Fluorophenyl (acetamide), 4-methoxyphenyl (triazole) N/A N/A Thioether bridge, fluorinated aromatic ring
9b () Benzo[d]oxazol-2-ylthio, methylpropan-1-amine 154–155 18.5 Benzoxazole enhances π-π stacking; moderate yield
9e () Morpholinomethyl, benzyl 89–90 89.9 Morpholine improves solubility; exceptionally high yield
21 () Piperidinyl, benzyl N/A N/A Piperidine substituent may enhance blood-brain barrier penetration
7d () Acrylamide, benzyl N/A N/A Acrylamide group for covalent binding; synthesized via DCM/TEA
Compound Spirocyclic amine, benzo[d]oxazole Liquid 11.0 Low yield suggests synthetic challenges; liquid state implies low crystallinity
Key Observations:
  • Substituent Effects : The 4-methoxyphenyl group in the target compound likely confers greater solubility than lipophilic groups like benzoxazole (9b) or spirocyclic amines (). However, morpholine in 9e achieves both high solubility and yield (89.9%).
  • Synthetic Efficiency : Yields vary widely, from 11% () to 89.9% (9e ), highlighting the impact of substituents on reaction pathways. The target compound’s synthesis route is unspecified but may parallel methods in (THF/HCl).
  • Physical State : Most analogs are solids, but ’s liquid derivative indicates that bulky substituents (e.g., spirocyclic amines) can disrupt crystallization.

Functional Group Comparisons

Thioether vs. Ether Bridges
  • Similar thioether-containing compounds (e.g., 9b, 7d) are prioritized in drug design for this reason.
  • In contrast, flumetsulam (), a sulfonamide-containing herbicide, uses a sulfonamide bridge for stability in agricultural environments.
Fluorinated vs. Non-Fluorinated Aromatic Rings
  • The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 9c, which is liquid). Fluorine’s electron-withdrawing effects are exploited in pharmaceuticals like the patented compound in , which uses difluorophenyl groups for improved pharmacokinetics.

NMR and Spectral Data Trends

  • Aromatic Proton Shifts : In and , aromatic protons in benzoxazole or phenyl groups resonate at δ 7.35–8.74 ppm, consistent with the target compound’s expected shifts.
  • Methylene Protons : –CH2– groups (e.g., in 9e ) appear at δ 5.23–5.75 ppm, suggesting similar environments for the target’s acetamide methylene.

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